molecular formula C18H18N4O3 B566049 p-Hydroxymesocarb CAS No. 72460-70-9

p-Hydroxymesocarb

Cat. No. B566049
CAS RN: 72460-70-9
M. Wt: 338.367
InChI Key: KITIAKQQLWGTBF-UHFFFAOYSA-N
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Description

p-Hydroxymesocarb is a chemical compound with the molecular formula C18H18N4O3 . It is a metabolite of Mesocarb, a central nervous system stimulant .


Synthesis Analysis

The synthesis of p-Hydroxymesocarb has been described in various studies. It has been synthesized as a potential hydroxylated mesocarb metabolite . The synthesis process involves the preparation and characterization of six potential hydroxylated mesocarb metabolites . These metabolites were compared with the mesocarb metabolites synthesized enzymatically in vitro using human liver proteins .


Molecular Structure Analysis

The molecular structure of p-Hydroxymesocarb is characterized by its molecular formula C18H18N4O3 . The molecular weight of this compound is 338.3605 . The structure of most metabolites was proposed based on data from reference standards available and molecular mass and product ion mass spectra of the peaks detected .


Chemical Reactions Analysis

The chemical reactions involving p-Hydroxymesocarb primarily occur in the human body, where it is metabolized. It is identified as a metabolite in human urine, including mono-, di-, and trihydroxylated metabolites excreted free as well as conjugated with sulfate or glucuronic acid .


Physical And Chemical Properties Analysis

p-Hydroxymesocarb is a solid substance with a molecular weight of 338.36 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

  • Synthesis and Analysis for Doping Control : p-Hydroxymesocarb is a significant metabolite observed in human urine after oral administration of mesocarb. Its synthesis and characterization are crucial for doping analysis, making it a key substance in the field of sports medicine and doping control (Vahermo, Suominen, Leinonen, & Yli-Kauhaluoma, 2009).

  • Pharmacokinetics in Rats : Research on rats indicates that p-Hydroxymesocarb is a major metabolite of 2-hydroxymesocarb and 4-methyl-2-hydroxymesocarb. The study of its absorption and elimination in rats contributes to understanding its pharmacokinetics, which can be important in developing therapeutic applications (Pyo, Park, Park, Yoo, & Yoon, 1996).

  • Identification in Human Urine : A method for screening mesocarb ingestion in doping control involves analyzing urine samples for the presence of p-Hydroxymesocarb. This compound, identified as the sulfate conjugate of p-Hydroxymesocarb, is detected in urine up to 48-72 hours after mesocarb administration (Ventura, Nadal, Alcalde, & Segura, 1993).

  • Analysis by Liquid Chromatography-Mass Spectrometry : A comprehensive method for determining mesocarb metabolites in human urine, including p-Hydroxymesocarb, employs liquid chromatography and mass spectrometry. This approach is highly sensitive and useful for detecting mesocarb ingestion (Appolonova, Shpak, & Semenov, 2004).

Safety and Hazards

The safety data sheet for p-Hydroxymesocarb indicates that it is harmful if swallowed . It may cause severe skin burns and eye damage, and may be corrosive to metals .

Future Directions

The future directions for p-Hydroxymesocarb research could involve further investigation into its metabolism in humans, as well as its potential uses in various fields. One area of interest is its role in doping analysis, as it is the main urinary metabolite of Mesocarb .

properties

IUPAC Name

1-(4-oxocyclohexa-2,5-dien-1-ylidene)-3-[3-(1-phenylpropan-2-yl)-2H-oxadiazol-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-13(11-14-5-3-2-4-6-14)22-12-17(25-21-22)20-18(24)19-15-7-9-16(23)10-8-15/h2-10,12-13,21H,11H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITIAKQQLWGTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N2C=C(ON2)NC(=O)N=C3C=CC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024512
Record name p-Hydroxymesocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72460-70-9
Record name p-Hydroxymesocarb
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072460709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxymesocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYMESOCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693AB2R3XW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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